Imipramine Pamoate

Pharmaceutical Analysis Quality Control USP-NF Compliance

Imipramine pamoate is the water-insoluble salt essential for extended-release TCA formulations. Unlike the hydrochloride salt, its low aqueous solubility enables once-daily dosing via hydrophilic polymer matrices (HPMC, polyvinyl acetate). USP-NF specifies NLT 98.0% purity and validated HPLC parameters (resolution ≥2.0, tailing ≤1.8, RSD ≤2.0%) required for ANDA submissions. Patent protection on amorphous and polymorphic forms (through May 2027) mandates freedom-to-operate clearance. Clinical evidence demonstrates significantly earlier rising times versus amitriptyline—an outcome not extrapolable to other imipramine salts. Select the pamoate salt for dissolution-controlled release and differentiated sleep-architecture outcomes.

Molecular Formula C61H64N4O6
Molecular Weight 949.2 g/mol
CAS No. 10075-24-8
Cat. No. B195987
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameImipramine Pamoate
CAS10075-24-8
Synonyms4,4'-Methylenebis(3-hydroxy-2-naphthoic acid)-3-(10,11-dihydro-5H-dibenzo(b,f)azepin-5-yl)-N,N-dimethyl-1-propanamine (1:2)
Imidobenzyle
Imipramine
Imipramine Hydrochloride
Imipramine Monohydrochloride
Imipramine Pamoate
Imizin
Janimine
Melipramine
Norchlorimipramine
Pryleugan
Tofranil
Molecular FormulaC61H64N4O6
Molecular Weight949.2 g/mol
Structural Identifiers
SMILESCN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.CN(C)CCCN1C2=CC=CC=C2CCC3=CC=CC=C31.C1=CC=C2C(=C1)C=C(C(=C2CC3=C(C(=CC4=CC=CC=C43)C(=O)O)O)O)C(=O)O
InChIInChI=1S/C23H16O6.2C19H24N2/c24-20-16(14-7-3-1-5-12(14)9-18(20)22(26)27)11-17-15-8-4-2-6-13(15)10-19(21(17)25)23(28)29;2*1-20(2)14-7-15-21-18-10-5-3-8-16(18)12-13-17-9-4-6-11-19(17)21/h1-10,24-25H,11H2,(H,26,27)(H,28,29);2*3-6,8-11H,7,12-15H2,1-2H3
InChIKeyBPQZYOJIXDMZSX-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 50 mg / 300 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid

Imipramine Pamoate CAS 10075-24-8: Salt Form Specifications and Pharmaceutical Procurement Baseline


Imipramine pamoate (CAS 10075-24-8) is the pamoate salt form of imipramine, a tricyclic antidepressant (TCA) that inhibits the reuptake of serotonin and norepinephrine [1]. The compound is defined in USP-NF as containing not less than 98.0% and not more than 102.0% of imipramine pamoate [(C19H24N2)2·C23H16O6], calculated on the anhydrous basis [2]. It is a fine, yellow, tasteless, odorless powder, soluble in ethanol, acetone, ether, chloroform, and carbon tetrachloride, and insoluble in water [3]. Commercially, imipramine pamoate is available in 75, 100, 125, and 150 mg capsules, with the pamoate salt containing an equivalent amount of imipramine base as the corresponding dose of imipramine hydrochloride [4].

Why Imipramine Pamoate Is Not Interchangeable with Imipramine Hydrochloride in Procurement Decisions


Imipramine pamoate cannot be simply interchanged with imipramine hydrochloride or other TCA salts without careful consideration of formulation, release profile, and regulatory status. The pamoate salt exhibits fundamentally different physicochemical properties—it is insoluble in water, whereas the hydrochloride salt is highly water-soluble—resulting in distinct dissolution behavior and enabling extended-release formulations [1]. Imipramine pamoate is specifically formulated as extended-release capsules, whereas imipramine hydrochloride is typically supplied as immediate-release tablets [2]. Furthermore, the pamoate salt is the subject of polymorphic and amorphous form patents that confer proprietary manufacturing and formulation advantages [3]. In head-to-head clinical comparison with amitriptyline, imipramine pamoate demonstrated significantly earlier rising times, a differential effect not observed with all TCAs and not extrapolable to other imipramine salts without direct evidence [4].

Imipramine Pamoate CAS 10075-24-8: Quantitative Evidence for Selection Over Analogs and Alternative Salts


USP Monograph Purity Specification: Imipramine Pamoate Analytical Grade Differentiation

Imipramine pamoate is defined in the USP monograph with a specified purity range of NLT 98.0% and NMT 102.0%, calculated on the anhydrous basis [1]. This compendial standard provides a quantifiable purity benchmark that enables direct comparison across vendors and batches. The HPLC method uses UV detection at 269 nm, with a system suitability requirement of resolution NLT 2.0 between pamoic acid and imipramine, tailing factor NMT 1.8 for imipramine, and RSD NMT 2.0% for imipramine [2]. For procurement purposes, a vendor's Certificate of Analysis can be directly evaluated against this pharmacopeial standard.

Pharmaceutical Analysis Quality Control USP-NF Compliance

Salt Form Differentiation: Pamoate vs. Hydrochloride Solubility and Formulation Implications

Imipramine pamoate is insoluble in water, whereas imipramine hydrochloride is highly water-soluble [1]. This fundamental physicochemical difference dictates distinct formulation strategies: imipramine pamoate is exclusively supplied as extended-release capsules in 75, 100, 125, and 150 mg strengths equivalent to imipramine hydrochloride [2]. In contrast, imipramine hydrochloride is typically available as immediate-release tablets. The low aqueous solubility of the pamoate salt enables sustained release matrix formulations using excipients such as polyvinyl acetate, methylcellulose, and HPMC to modulate drug release kinetics [3].

Salt Selection Formulation Development Extended Release

Polymorph and Amorphous Form Patent Exclusivity: Solid-State Differentiation of Imipramine Pamoate

Imipramine pamoate is the subject of a granted U.S. patent covering an amorphous form, morphologically pure forms, and mixtures thereof, characterized by differential scanning calorimetry, Fourier transform infrared spectroscopy, and powder X-ray diffraction [1]. This solid-state intellectual property confers exclusive manufacturing and formulation rights not available for imipramine hydrochloride or other TCA salts. The patent application, allowed by USPTO in 2010, includes methods of manufacturing, purifying, and using these polymorphic compositions in pharmaceutical preparations [2].

Polymorphism Solid-State Chemistry Pharmaceutical Patents

Clinical Comparison: Imipramine Pamoate vs. Amitriptyline in Neurotic Depression with Sleep Disturbance

In a double-blind, randomized, four-week study of 57 neurotically depressed outpatients with sleep disturbance, imipramine pamoate and amitriptyline were equally effective in treating neurotic depression [1]. However, the imipramine pamoate group demonstrated significantly earlier rising times and a trend toward better quality of sleep. The side effect profiles were remarkably similar, though more patients complained of side effects on amitriptyline than on imipramine pamoate [1].

Clinical Efficacy Tricyclic Antidepressants Sleep Quality

Extended-Release Excipient Matrix Differentiation: Formulation-Specific Release Profile

Imipramine pamoate extended-release formulations utilize specific excipient matrices including polyvinyl acetate, methylcellulose, gelatin, HPMC, microcrystalline cellulose, magnesium stearate, and polyethylene glycol to achieve sustained drug release [1]. The FDA-approved dissolution specification for imipramine pamoate capsules differs from the USP dissolution specification [2], indicating a formulation-specific release profile. A single-dose, two-period, two-treatment, two-way crossover bioequivalence study (NCT01107353) was conducted to demonstrate bioequivalence of generic imipramine pamoate 75 mg capsules to Tofranil-PM under fasting conditions [3].

Modified Release Excipient Technology Bioavailability

Imipramine Pamoate CAS 10075-24-8: High-Value Procurement and Application Scenarios Based on Quantitative Differentiation


Generic Pharmaceutical Development Requiring ANDA Filing with USP Reference Standard Compliance

Procurement of USP-grade imipramine pamoate is essential for ANDA filings, method validation, and quality control applications. The USP monograph provides a definitive purity specification (NLT 98.0% and NMT 102.0%) and validated HPLC method parameters (resolution NLT 2.0, tailing factor NMT 1.8, RSD NMT 2.0%) that serve as regulatory acceptance criteria [1]. Vendors supplying imipramine pamoate with a Certificate of Analysis demonstrating compliance with these USP specifications enable straightforward regulatory submissions [2].

Extended-Release Formulation Development Leveraging Pamoate Salt Physicochemical Properties

The water-insoluble nature of imipramine pamoate makes it the preferred salt form for developing extended-release matrix formulations using hydrophilic polymers such as HPMC, polyvinyl acetate, and methylcellulose [1]. This physicochemical property directly enables once-daily dosing regimens, in contrast to the immediate-release profile of the water-soluble hydrochloride salt [2]. Formulation scientists seeking to develop sustained-release TCA products should select the pamoate salt specifically for this solubility-driven release modulation capability.

Patent-Literate API Sourcing and Freedom-to-Operate Assessment for Generic Market Entry

The existence of U.S. patent protection covering amorphous and morphologically pure polymorphic forms of imipramine pamoate creates a differentiated IP landscape [1]. API manufacturers and generic drug developers must conduct freedom-to-operate analyses specific to the pamoate salt that are not applicable to imipramine hydrochloride. Procurement decisions should consider the patent term (through May 18, 2027) and the availability of non-infringing solid-state forms [2].

Clinical Research Investigating Differential Sleep Architecture Effects Among Tricyclic Antidepressants

Clinical evidence from a double-blind, randomized comparison study demonstrates that imipramine pamoate produces significantly earlier rising times compared to amitriptyline in depressed patients with sleep disturbance, with a trend toward better sleep quality [1]. Researchers designing studies to differentiate TCA effects on sleep architecture or morning sedation should specifically procure imipramine pamoate, as these outcomes are not generalizable to other imipramine salts or to other TCAs without confirmatory evidence.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

52 linked technical documents
Explore Hub


Quote Request

Request a Quote for Imipramine Pamoate

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.